molecular formula C10H11BrClN3O B13714784 3-Amino-5-(4-bromo-2-methoxyphenyl)pyrazole Hydrochloride

3-Amino-5-(4-bromo-2-methoxyphenyl)pyrazole Hydrochloride

Cat. No.: B13714784
M. Wt: 304.57 g/mol
InChI Key: QWXQXSWMYOQWDU-UHFFFAOYSA-N
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Description

3-Amino-5-(4-bromo-2-methoxyphenyl)pyrazole Hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This specific compound features an amino group at the 3-position and a bromo-methoxyphenyl group at the 5-position, making it a valuable intermediate in the synthesis of various complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-bromo-2-methoxyphenyl)pyrazole Hydrochloride typically involves the reaction of 4-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the desired pyrazole derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-bromo-2-methoxyphenyl)pyrazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyrazoles.

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

3-Amino-5-(4-bromo-2-methoxyphenyl)pyrazole Hydrochloride has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-bromo-2-methoxyphenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(4-methoxyphenyl)pyrazole
  • 3-Amino-5-(4-chlorophenyl)pyrazole
  • 3-Amino-5-(4-fluorophenyl)pyrazole

Uniqueness

3-Amino-5-(4-bromo-2-methoxyphenyl)pyrazole Hydrochloride is unique due to the presence of both bromo and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H11BrClN3O

Molecular Weight

304.57 g/mol

IUPAC Name

5-(4-bromo-2-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H10BrN3O.ClH/c1-15-9-4-6(11)2-3-7(9)8-5-10(12)14-13-8;/h2-5H,1H3,(H3,12,13,14);1H

InChI Key

QWXQXSWMYOQWDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2=CC(=NN2)N.Cl

Origin of Product

United States

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